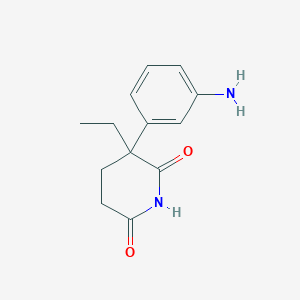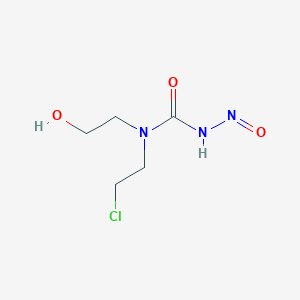
Tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate
Vue d'ensemble
Description
Tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives. Piperazine itself is a heterocyclic amine consisting of a six-membered ring containing two nitrogen atoms at opposite positions in the ring. The tert-butyl group is a common protecting group in organic synthesis, and the hydroxymethyl functional group suggests potential reactivity and versatility in further chemical transformations.
Synthesis Analysis
The synthesis of tert-butyl piperazine-1-carboxylate derivatives can be achieved through various synthetic routes. For instance, the synthesis of tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate involves the use of FT-IR, 1H & 13C NMR, and LCMS spectroscopic studies for characterization . Similarly, the synthesis of tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate uses tert-butyl-4-hydroxypiperdine-1-carboxylate as a starting material, indicating a multi-step synthetic approach .
Molecular Structure Analysis
The molecular structure of tert-butyl piperazine-1-carboxylate derivatives can be elucidated using techniques such as single crystal X-ray diffraction analysis. For example, the structure of tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate is described as linear with the ethyl acetate moiety adopting a fully extended conformation . The crystal structure of tert-butyl 4-{3-[6-(4-methoxyphenyl)-2-methylpyrimidin-4-yl]quinolin-2-yl}piperazine-1-carboxylate reveals that the piperazine ring adopts a chair conformation .
Chemical Reactions Analysis
The tert-butyl piperazine-1-carboxylate derivatives can undergo various chemical reactions. For instance, the organocatalyst identified as 1-(2-hydroxyethyl)-piperazine promotes both inter- and intra-molecular direct C(sp2)-H arylation of unactivated arenes . This indicates that the hydroxymethyl group in tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate could potentially be involved in similar C-H activation reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl piperazine-1-carboxylate derivatives can be inferred from spectroscopic data and crystallographic analysis. The intermolecular interactions, such as hydrogen bonding and crystal packing, can significantly influence the physical properties of these compounds . Additionally, the presence of functional groups like tert-butyl and hydroxymethyl can affect the solubility, boiling point, and stability of the compound.
Relevant Case Studies
Case studies involving tert-butyl piperazine-1-carboxylate derivatives often focus on their application as intermediates in the synthesis of biologically active compounds. For example, tert-butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate is an important intermediate for the synthesis of benzimidazole compounds with potential biological activity . The synthesis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol
Applications De Recherche Scientifique
Synthesis and Characterization
- The compound and its derivatives have been synthesized and characterized through various methods such as LCMS, NMR, IR, and X-ray diffraction. These studies provide valuable insights into the molecular structure and properties of these compounds (Sanjeevarayappa et al., 2015).
Biological Evaluation
- Some derivatives have been evaluated for their biological activities, including antibacterial and anthelmintic activities. These studies contribute to understanding the potential medical applications of these compounds (Kulkarni et al., 2016).
Anticorrosive Properties
- Research has also been conducted on the anticorrosive behavior of certain derivatives, particularly for their effectiveness in protecting steel surfaces in corrosive environments (Praveen et al., 2021).
Crystal Structure Analysis
- Studies have focused on the crystal structure of these compounds, providing valuable information on their molecular conformation and potential applications in material science and drug development (Anthal et al., 2018).
Synthesis of Biological Active Compounds
- Some research has been aimed at synthesizing intermediates for biologically active compounds, showcasing the compound's significance in pharmaceutical research (Kong et al., 2016).
Application in Catalysis
- The compound has been used in Knoevenagel condensation reactions, indicating its potential use in synthetic organic chemistry (Yang et al., 2004).
Mécanisme D'action
Biochemical Pathways
The specific biochemical pathways affected by Tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate are currently unknown . The compound could potentially be involved in a variety of biochemical processes due to its complex structure.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect how Tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate interacts with its targets . .
Propriétés
IUPAC Name |
tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-5-4-11-8(6-12)7-13/h8,11,13H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSILYQWHARROMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC(C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00625338 | |
| Record name | tert-Butyl 3-(hydroxymethyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00625338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate | |
CAS RN |
301673-16-5 | |
| Record name | tert-Butyl 3-(hydroxymethyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00625338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-N-Boc-2-hydroxymethylpiperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

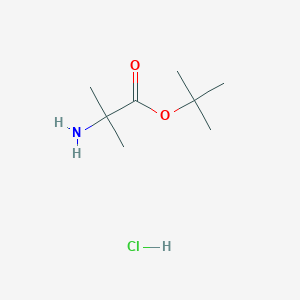

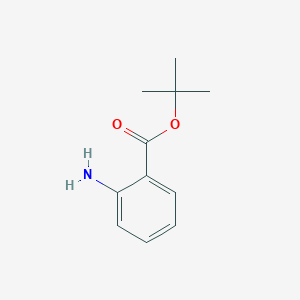


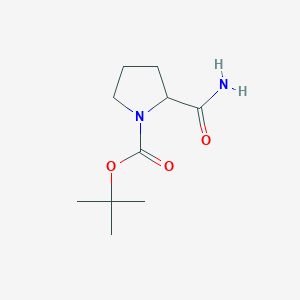
![3-[[4-[(3-Formylphenoxy)methyl]phenyl]methoxy]benzaldehyde](/img/structure/B153157.png)
![tert-Butyl 2-chloro-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B153158.png)
![1-(2-Chloro-5-(hydroxy(oxido)amino)phenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole](/img/structure/B153160.png)
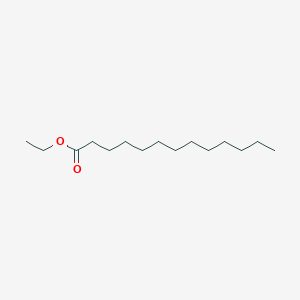

![tert-Butyl 2-formyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B153170.png)
